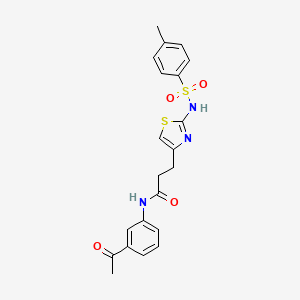
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a thiazole-based derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation. Inhibition of COX-2 activity by N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide results in reduced production of prostaglandins, leading to reduced inflammation and pain. N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the activity of COX-2, resulting in reduced production of prostaglandins and reduced inflammation and pain. Additionally, N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential applications in drug development, making it a well-characterized compound. However, one limitation of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide. One area of interest is the development of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, which may provide insights into its potential applications in drug development. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide in animal models and clinical trials. Overall, research on N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has the potential to lead to the development of new drugs for the treatment of inflammation and cancer.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential applications in drug development. Several studies have shown that this compound exhibits anti-inflammatory and anti-cancer effects. N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. Inhibition of COX-2 activity by N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide results in reduced inflammation and pain. Additionally, N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-14-6-9-19(10-7-14)30(27,28)24-21-23-18(13-29-21)8-11-20(26)22-17-5-3-4-16(12-17)15(2)25/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWCQBLUPYTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206545.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206552.png)
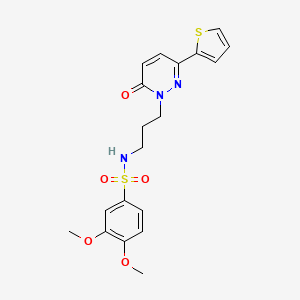
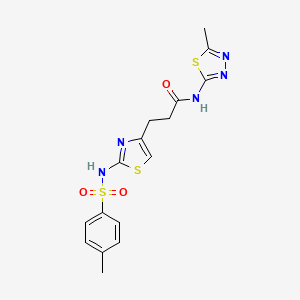
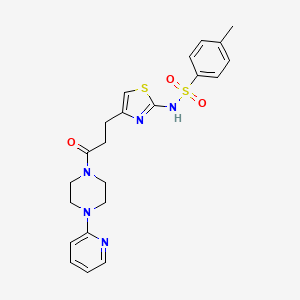
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206584.png)

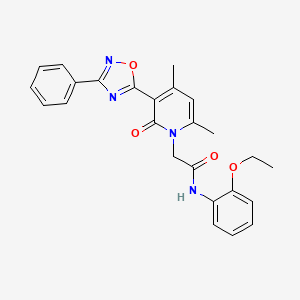
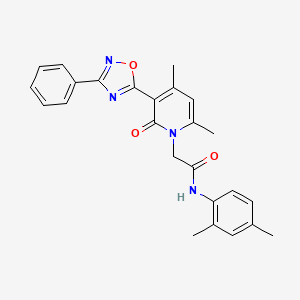

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206633.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3206648.png)
